molecular formula C24H41N5O5 B15225921 (2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol

(2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol

Cat. No.: B15225921
M. Wt: 479.6 g/mol
InChI Key: MNLPTJIGMKIWMK-SIKLNZKXSA-N
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Description

(2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol is a complex organic compound that features a unique combination of functional groups, including an amino group, a nitrobenzo[c][1,2,5]oxadiazole moiety, and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol typically involves multiple steps, starting with the preparation of the nitrobenzo[c][1,2,5]oxadiazole moiety. This can be achieved through the reaction of 4-chloro-7-nitrobenz[c][1,2,5]oxadiazole with an appropriate amine . The resulting intermediate is then coupled with a long-chain aliphatic amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts or other additives to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield various substituted products .

Scientific Research Applications

(2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol involves its interaction with specific molecular targets. The nitrobenzo[c][1,2,5]oxadiazole moiety is known for its strong fluorescence, which can be used to track the compound’s interaction with proteins and other biomolecules. The long aliphatic chain allows for integration into biological membranes, facilitating its use in imaging and drug delivery applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol is unique due to its combination of a long aliphatic chain and the nitrobenzo[c][1,2,5]oxadiazole moiety, which provides both hydrophobic and fluorescent properties. This makes it particularly useful in applications requiring membrane integration and fluorescence tracking .

Properties

Molecular Formula

C24H41N5O5

Molecular Weight

479.6 g/mol

IUPAC Name

(2S,3R)-2-amino-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecane-1,3-diol

InChI

InChI=1S/C24H41N5O5/c25-19(18-30)22(31)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-26-20-15-16-21(29(32)33)24-23(20)27-34-28-24/h15-16,19,22,26,30-31H,1-14,17-18,25H2/t19-,22+/m0/s1

InChI Key

MNLPTJIGMKIWMK-SIKLNZKXSA-N

Isomeric SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCCCCC[C@H]([C@H](CO)N)O

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCCCCCC(C(CO)N)O

Origin of Product

United States

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